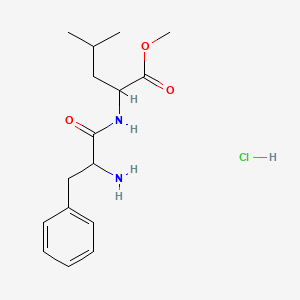![molecular formula C29H27FN4O2 B2708418 N-benzyl-2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide CAS No. 1189895-21-3](/img/structure/B2708418.png)
N-benzyl-2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, an oxadiazole ring, a pyrazolopyridine ring, and a thiophene ring. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecule’s structure includes several aromatic rings (phenyl, oxadiazole, and thiophene), which contribute to its stability. The pyrazolopyridine ring is a fused ring system that may also contribute to the molecule’s properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the oxadiazole ring might undergo reactions at the nitrogen atoms, and the thiophene ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, its molecular weight, and the presence of hydrogen bond donors and acceptors .Aplicaciones Científicas De Investigación
Anticancer Activities
The derivative families of 1,3,4-oxadiazoles, including compounds with structural similarities to 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, have been extensively researched for their anticancer properties. Synthesis and investigation of these compounds reveal moderate cytotoxicity against MCF-7 breast cancer cell lines, highlighting their potential as anticancer agents. The study emphasizes the role of substituents on the tetrahydropyridine ring in influencing biological activity, suggesting avenues for the design of novel anticancer drugs (Redda & Gangapuram, 2007).
Synthesis and Reactivity
Research into the synthesis of fused pyridine-4-carboxylic acids, including structures related to the compound of interest, has been explored through Combes-type reactions. These studies demonstrate the versatility of such compounds in further chemical transformations, laying the groundwork for the development of new pharmaceuticals and materials (Volochnyuk et al., 2010).
Heterocyclic Chemistry
The exploration of heterocyclic chemistry, including pyrazolo and pyridine derivatives, has led to the creation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. The synthesis of new series of pyridine and fused pyridine derivatives, as well as the investigation into their properties, underscores the importance of these compounds in advancing scientific and technological frontiers (Al-Issa, 2012).
Optical and Electronic Properties
The study of the structural, optical, and junction characteristics of pyrazolo pyridine derivatives reveals their potential in electronic and photonic applications. These compounds display unique optical energy gaps and diode characteristics, suggesting their suitability for use in light-emitting devices and sensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives have been studied for their corrosion inhibition properties on copper in hydrochloric acid systems. Electrochemical and quantum chemical methods indicate that these compounds are effective cathodic type inhibitors, offering protection against corrosion and highlighting their potential in industrial applications (Sudheer & Quraishi, 2015).
Safety and Hazards
Direcciones Futuras
Compounds with similar structures are often studied for their potential as pharmaceuticals or other biologically active compounds. Therefore, future research could involve studying this compound’s biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .
Mecanismo De Acción
Target of action
Compounds with similar structures have been found to exhibit antioxidant and anti-inflammatory activities . They may interact with enzymes such as lipoxygenase (LOX), which plays a key role in the inflammatory response .
Mode of action
These compounds could potentially inhibit the activity of LOX, thereby reducing the production of inflammatory mediators .
Biochemical pathways
By inhibiting LOX, these compounds could affect the arachidonic acid pathway, which is involved in the inflammatory response .
Result of action
The potential inhibition of LOX could lead to a reduction in inflammation and oxidative stress .
Propiedades
IUPAC Name |
N-benzyl-2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O2/c30-24-13-11-23(12-14-24)28-32-26-19-33(18-22-9-5-2-6-10-22)16-15-25(26)29(36)34(28)20-27(35)31-17-21-7-3-1-4-8-21/h1-14H,15-20H2,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEZKXVHMAAROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-(4-Propan-2-yloxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2708335.png)
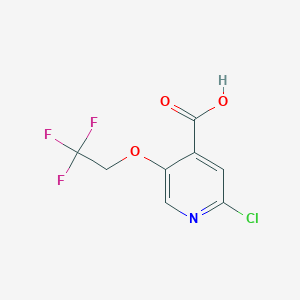

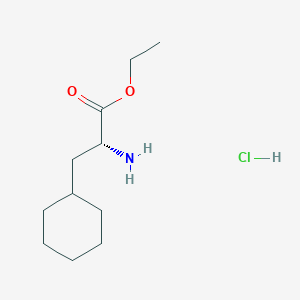
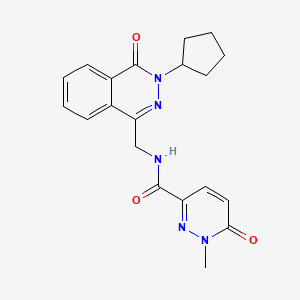

![N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2708346.png)
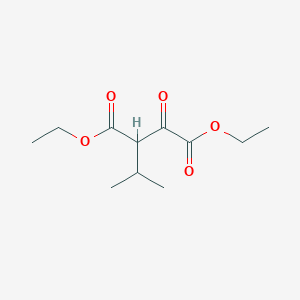
![ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate](/img/structure/B2708348.png)


![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2708355.png)
